molecular formula C24H28BrNO5 B388670 prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B388670
M. Wt: 490.4g/mol
InChI Key: BTSZYUKNOWGMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of an allyl group, a bromo-substituted dimethoxyphenyl ring, and a quinolinecarboxylate moiety

Preparation Methods

The synthesis of prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several stepsThe reaction conditions typically involve the use of non-polar solvents and catalysts to facilitate the bromination and subsequent reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

prop-2-en-1-yl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma, epilepsy, Parkinson’s disease, and Alzheimer’s disease .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C24H28BrNO5

Molecular Weight

490.4g/mol

IUPAC Name

prop-2-enyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H28BrNO5/c1-7-8-31-23(28)20-13(2)26-16-11-24(3,4)12-17(27)22(16)21(20)14-9-18(29-5)19(30-6)10-15(14)25/h7,9-10,21,26H,1,8,11-12H2,2-6H3

InChI Key

BTSZYUKNOWGMCR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3Br)OC)OC)C(=O)OCC=C

Origin of Product

United States

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